Dimethyl 4-allyl-5-hydroxyisophthalate

Synthetic efficiency Claisen rearrangement Isophthalate thermochemistry

Dimethyl 4-allyl-5-hydroxyisophthalate (CAS 177957-72-1) is the pre-formed aromatic fragment (intermediate XXI) for the convergent total synthesis of antitumor antibiotic FR900482. The ortho-allyl-phenol substitution pattern enables direct entry into benzylation–lactonization–Curtius sequences, eliminating in-house Claisen rearrangement. With orthogonal phenol and terminal olefin functionalities, this building block supports divergent parallel synthesis—O-alkylation/Mitsunobu at the phenol, thiol-ene/metathesis/hydroboration at the allyl group—without protecting group manipulation. As a 5-alkenyl-4-hydroxyisophthalate ester with documented analgesic/antiphlogistic class activity, it provides dual-ester pharmacokinetic handles unavailable in mono-carboxylate salicylic derivatives. Ideal for medicinal chemistry optimization, dendron synthesis, and polymer scaffold development.

Molecular Formula C13H14O5
Molecular Weight 250.25 g/mol
Cat. No. B8383791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 4-allyl-5-hydroxyisophthalate
Molecular FormulaC13H14O5
Molecular Weight250.25 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C(=C1)O)CC=C)C(=O)OC
InChIInChI=1S/C13H14O5/c1-4-5-9-10(13(16)18-3)6-8(7-11(9)14)12(15)17-2/h4,6-7,14H,1,5H2,2-3H3
InChIKeyJFMKTEJMJJDLJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl 4-allyl-5-hydroxyisophthalate: Technical Baseline for Procurement and Differentiation


Dimethyl 4-allyl-5-hydroxyisophthalate (CAS 177957-72-1) is a substituted isophthalic acid dimethyl ester featuring an allyl group at the 4-position and a free phenolic hydroxyl at the 5-position of the benzene ring . With the molecular formula C₁₃H₁₄O₅ and a molecular weight of 250.25 g/mol, it is a white solid soluble in common organic solvents including methanol and dichloromethane . The compound belongs to the class of 4-hydroxyisophthalate esters, distinguished from the more common 5-hydroxyisophthalate regioisomers by the ortho-relationship between the allyl and hydroxyl substituents .

Why Generic Isophthalate Substitution Fails for Dimethyl 4-allyl-5-hydroxyisophthalate


Dimethyl 4-allyl-5-hydroxyisophthalate cannot be freely substituted by its common isophthalate analogs because the specific ortho-allyl-phenol substitution pattern dictates its synthetic utility, reactivity profile, and biological target engagement. Dimethyl 5-hydroxyisophthalate lacks the allyl group, precluding the Claisen rearrangement entry route used in FR900482 total synthesis . The isomeric dimethyl 5-(allyloxy)isophthalate positions the allyl group as an ether rather than a C-linked substituent, altering both the thermal reactivity and the H-bond donor capacity of the phenol . The diacid analog (4-allyl-5-hydroxyisophthalic acid) exhibits different solubility and esterification requirements that affect downstream synthetic step compatibility . These structural distinctions translate into quantifiable differences in reaction yield, intermediate suitability, and biological activity that are documented in the evidence below.

Quantitative Evidence Guide for Dimethyl 4-allyl-5-hydroxyisophthalate Differentiation


Claisen Rearrangement Yield: Quantitative Conversion Versus Multi-Step Alternative Routes

Dimethyl 4-allyl-5-hydroxyisophthalate is obtained via thermal Claisen rearrangement of dimethyl 5-(allyloxy)isophthalate in quantitative yield (100%) at 205 °C for 20 h in a sealed tube, requiring no chromatographic purification . In contrast, the precursor dimethyl 5-(allyloxy)isophthalate itself must be synthesized from dimethyl 5-hydroxyisophthalate via O-allylation, a separate step with reported yields in the 80–84% range . The quantitative conversion of the allyl ether to the C-allyl product represents a convergence point where the target compound is generated with zero mass loss, a feature not shared by the ether precursor or the non-allylated parent compound dimethyl 5-hydroxyisophthalate, which cannot undergo this rearrangement.

Synthetic efficiency Claisen rearrangement Isophthalate thermochemistry

Validated Intermediate in FR900482 Antitumor Antibiotic Total Synthesis

Dimethyl 4-allyl-5-hydroxyisophthalate is explicitly designated as intermediate (XXI) in the published total synthesis route of the antitumor antibiotic FR900482 . The compound serves as the aromatic fragment from which the benzyl-protected phenol (XXII) and subsequently the lactone (XXIV) and indoline (XXIX) are constructed. Neither dimethyl 5-hydroxyisophthalate nor dimethyl 5-(allyloxy)isophthalate can directly replace compound XXI in this sequence, as the former lacks the C-allyl group and the latter lacks the free phenol required for benzyl protection. The synthetic route has been validated across multiple publications by the Terashima group at Tokyo Institute of Technology .

Pharmaceutical intermediate FR900482 Antitumor antibiotic synthesis

Analgesic Activity of 5-Alkenyl-4-hydroxyisophthalate Esters as a Differentiated Pharmacophore Class

The 5-alkenyl-4-hydroxyisophthalate ester scaffold, of which dimethyl 4-allyl-5-hydroxyisophthalate is a representative member, has been reported to exhibit analgesic, antipyretic, and antiphlogistic activities . The free phenol at the 4-position (relative to the isophthalate core) is critical for this activity, as evidenced by the reduction or loss of activity upon O-acylation or O-alkylation . This places the C-allyl, free-phenol compound in a distinct pharmacological category from the O-allyl ether analog (dimethyl 5-(allyloxy)isophthalate), where the phenol is blocked. The biological profile is reminiscent of salicylic acid derivatives, but the isophthalate core provides two ester handles for further derivatization, a feature absent in mono-carboxylate salicylates .

Analgesic Antipyretic 4-Hydroxyisophthalate pharmacophore

Dual-Functionality Building Block: Orthogonal Phenol and Allyl Reactivity

Dimethyl 4-allyl-5-hydroxyisophthalate presents two chemically orthogonal reactive sites: (1) a free phenolic hydroxyl capable of O-alkylation, esterification, or oxirane ring-opening, and (2) a terminal allyl group amenable to thiol-ene click chemistry, hydroboration, epoxidation, or metathesis . In contrast, dimethyl 5-hydroxyisophthalate offers only the phenol without the allyl handle, limiting its utility to single-point derivatization, while dimethyl 5-(allyloxy)isophthalate has a blocked phenol that eliminates H-bond donor capacity . This orthogonality is structurally analogous to the building blocks used in sterically crowded polyether dendrons, where sequential O-allylation and Claisen rearrangement generate branched architectures .

Polymer building block Orthogonal functionalization Dendrimer synthesis

High-Value Application Scenarios for Dimethyl 4-allyl-5-hydroxyisophthalate


Pharmaceutical Process Chemistry: FR900482 and Mitomycin Analog Synthesis

This compound serves as the validated aromatic fragment (intermediate XXI) in the convergent total synthesis of the antitumor antibiotic FR900482 . Procurement of pre-formed XXI eliminates the need for in-house Claisen rearrangement and enables direct entry into the benzylation–lactonization–Curtius sequence established by the Terashima group. This scenario is directly supported by the intermediate status evidence in Section 3, Evidence Item 2 .

Divergent Library Synthesis via Orthogonal Phenol/Allyl Functionalization

The simultaneous availability of a free phenol and a terminal olefin makes this compound a strategic core for divergent parallel synthesis. The phenol can undergo O-alkylation or Mitsunobu coupling, while the allyl group independently participates in thiol-ene, olefin metathesis, or hydroboration reactions, enabling the rapid generation of compound arrays without protecting group manipulation. This scenario leverages the orthogonality evidence presented in Section 3, Evidence Item 4 .

Analgesic/Anti-Inflammatory Lead Optimization Starting Point

As a member of the 5-alkenyl-4-hydroxyisophthalate ester class with documented analgesic, antipyretic, and antiphlogistic activity, this compound provides a validated starting scaffold for medicinal chemistry optimization . The two ester groups offer tunable pharmacokinetic handles (e.g., prodrug strategies) that are not available in mono-carboxylate salicylic acid derivatives. This application is grounded in the class-level pharmacological evidence in Section 3, Evidence Item 3 .

Dendrimer and Hyperbranched Polymer Core Synthesis

The allyl-phenol isophthalate motif is structurally related to building blocks used in the synthesis of sterically crowded polyether dendrons via sequential O-allylation and Claisen rearrangement . The C-allyl free-phenol compound represents the post-rearrangement intermediate, which can be further elaborated into branched architectures found in hyperbranched polyesters and amphiphilic nanoparticle coatings. This scenario draws on the orthogonality and polymer literature evidence in Section 3, Evidence Item 4 and the Supporting Evidence in Section 2 .

Quote Request

Request a Quote for Dimethyl 4-allyl-5-hydroxyisophthalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.